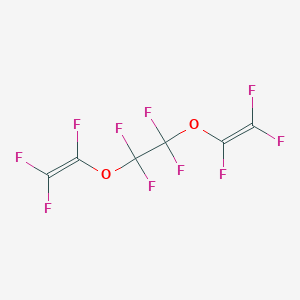
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene), commonly known as TFB, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. TFB is a colorless, odorless, and non-toxic liquid that has a high boiling point and is highly stable, making it an ideal candidate for various applications in the field of science.
Mechanism Of Action
The exact mechanism of action of TFB is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids, altering their structure and function. TFB has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Biochemical And Physiological Effects
Studies have shown that TFB can affect various physiological processes such as cell proliferation, apoptosis, and gene expression. TFB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One of the major advantages of using TFB in laboratory experiments is its stability and non-toxic nature, making it safe to handle. TFB also has a high boiling point, making it useful for high-temperature reactions. However, TFB can be expensive to produce, and its high stability can make it difficult to react with other compounds.
Future Directions
There are numerous future directions for the use of TFB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. TFB can also be used as a coating material for medical implants, reducing the risk of infection and improving their biocompatibility. Additionally, TFB can be used in the manufacturing of electronic components, improving their performance and durability.
In conclusion, TFB is a unique and versatile compound that has numerous applications in scientific research. Its stability, non-toxic nature, and high boiling point make it an ideal candidate for various applications in the fields of chemistry, biology, and material science. With further research, TFB has the potential to revolutionize various industries and improve the quality of life for millions of people around the world.
Synthesis Methods
The synthesis of TFB is a complex process that involves the reaction of tetrafluoroethylene oxide with hexafluoropropylene oxide in the presence of a catalyst. The reaction is carried out under high pressure and high temperature, and the resulting product is purified using various techniques such as distillation and chromatography.
Scientific Research Applications
TFB has found numerous applications in scientific research, particularly in the fields of chemistry, biology, and material science. TFB is used as a solvent for various chemical reactions, as a lubricant in the manufacturing of electronic components, and as a coating material for various surfaces.
properties
CAS RN |
1998-53-4 |
|---|---|
Product Name |
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene) |
Molecular Formula |
C6F10O2 |
Molecular Weight |
294.05 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-bis(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C6F10O2/c7-1(8)3(11)17-5(13,14)6(15,16)18-4(12)2(9)10 |
InChI Key |
JZCZUPUWPJOIFG-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
Canonical SMILES |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
Other CAS RN |
1998-53-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



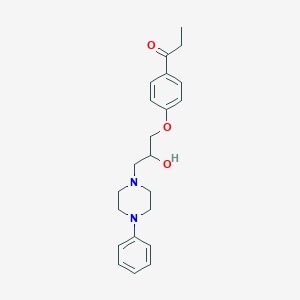
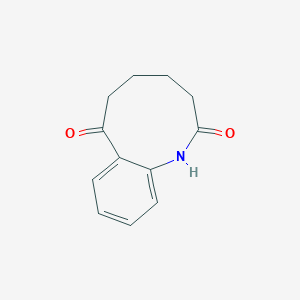


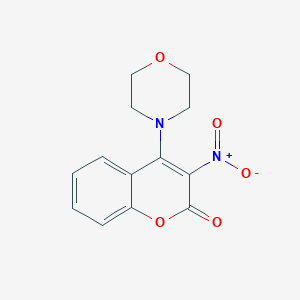

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
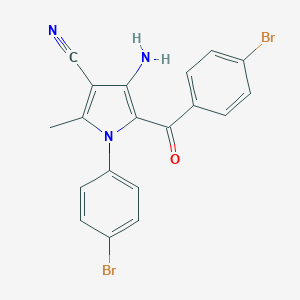

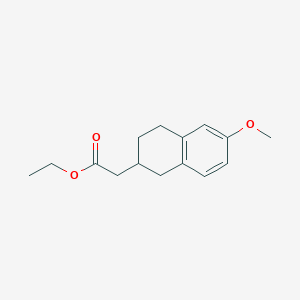
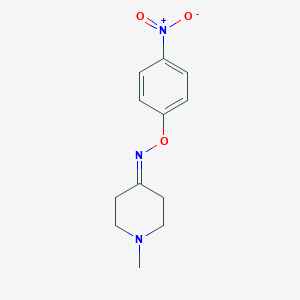
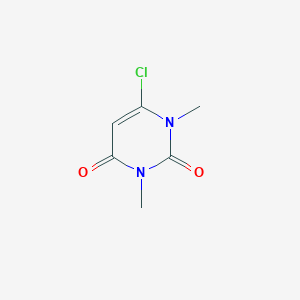
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)